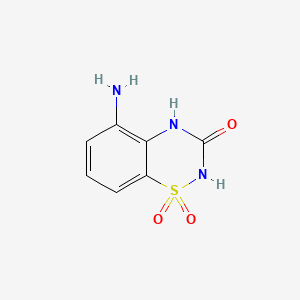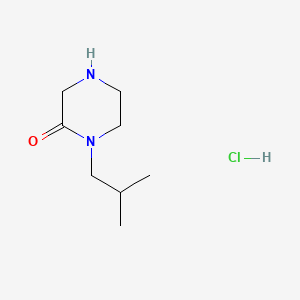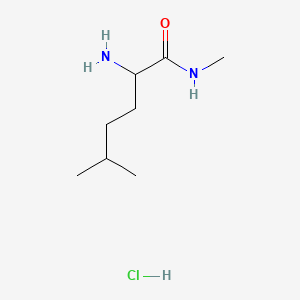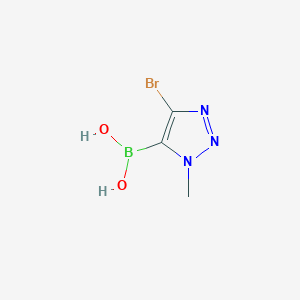![molecular formula C7H6BrN3O2S B13463679 8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide](/img/structure/B13463679.png)
8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 8th position and a sulfonamide group at the 3rd position of the imidazo[1,2-a]pyridine core. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the reaction of 2-aminopyridine with α-haloketones in a solvent like dimethyl sulfoxide (DMSO) at room temperature, accompanied by DMSO oxidation.
Sulfonamide Formation: The brominated imidazo[1,2-a]pyridine can be reacted with a sulfonamide precursor under appropriate conditions to introduce the sulfonamide group at the 3rd position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8th position can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a polar aprotic solvent and a base.
Oxidation Reactions: Reagents such as tert-butyl hydroperoxide (TBHP) and catalysts like iodine can be used for oxidation.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,2-a]pyridine derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of imidazo[1,2-a]pyridine N-oxides.
Reduction Products: Reduction can yield reduced imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide has several scientific research applications, including:
Medicinal Chemistry: It is used in the development of new therapeutic agents due to its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Chemical Biology: The compound can be used as a probe to study biological pathways and molecular targets.
Material Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Pharmaceutical Industry: The compound serves as a building block for the synthesis of various pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The bromine atom may enhance the compound’s binding affinity to its target through halogen bonding interactions. The imidazo[1,2-a]pyridine core can interact with nucleic acids and proteins, affecting their function and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without any substituents.
3-Bromoimidazo[1,2-a]pyridine: Lacks the sulfonamide group.
8-Bromoimidazo[1,2-a]pyridine: Lacks the sulfonamide group at the 3rd position.
Imidazo[1,2-a]pyridine-3-sulfonamide: Lacks the bromine atom at the 8th position.
Uniqueness
8-Bromoimidazo[1,2-a]pyridine-3-sulfonamide is unique due to the presence of both the bromine atom and the sulfonamide group, which confer distinct chemical and biological properties. The combination of these functional groups enhances the compound’s reactivity and potential for diverse applications in medicinal chemistry and other fields .
Properties
Molecular Formula |
C7H6BrN3O2S |
|---|---|
Molecular Weight |
276.11 g/mol |
IUPAC Name |
8-bromoimidazo[1,2-a]pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H6BrN3O2S/c8-5-2-1-3-11-6(14(9,12)13)4-10-7(5)11/h1-4H,(H2,9,12,13) |
InChI Key |
CUTQCBGCOOSQNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=CN=C2C(=C1)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![rac-methyl (1R,2S)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate](/img/structure/B13463596.png)

![2-(2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}ethoxy)acetic acid](/img/structure/B13463606.png)

![7-Bromo-3-iodo-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B13463615.png)



![2-Fluoro-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B13463656.png)
![tert-butyl N-({4-ethyl-2-azabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride](/img/structure/B13463665.png)

![methyl 1H,4H,5H,6H,7H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B13463673.png)
![1-Nitro-4-[1-(trifluoromethyl)cyclobutyl]benzene](/img/structure/B13463675.png)
![3-[(Methylamino)methyl]-1lambda6-thiane-1,1-dione hydrochloride](/img/structure/B13463687.png)
